N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(propan-2-yloxy)benzamide
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Overview
Description
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound It is characterized by a benzoxazole ring fused with a tetrahydro structure, a methyl group at the 5th position, and a benzamide moiety substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Tetrahydro Structure: The benzoxazole ring is then subjected to hydrogenation to introduce the tetrahydro structure. This step requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Methylation: The methyl group is introduced at the 5th position of the tetrahydrobenzoxazole ring using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the tetrahydrobenzoxazole intermediate with 4-(propan-2-yloxy)benzoic acid. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrahydrobenzoxazole ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the benzamide moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions. Reagents like sodium alkoxides (e.g., sodium methoxide) can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium alkoxides (e.g., sodium methoxide)
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new alkoxy-substituted benzamides.
Scientific Research Applications
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and are typically elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2,1-benzoxazol-3-yl)-4-(propan-2-yloxy)benzamide
- N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzothiazol-3-yl)-4-(propan-2-yloxy)benzamide
- N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(methoxy)benzamide
Uniqueness
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(propan-2-yloxy)benzamide is unique due to the combination of its tetrahydrobenzoxazole ring and the propan-2-yloxybenzamide moiety. This structural arrangement imparts specific physicochemical properties and biological activities that distinguish it from similar compounds. The presence of the propan-2-yloxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and material science applications.
Properties
Molecular Formula |
C18H22N2O3 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C18H22N2O3/c1-11(2)22-14-7-5-13(6-8-14)17(21)19-18-15-10-12(3)4-9-16(15)20-23-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,21) |
InChI Key |
DXKCTJMPJHFWFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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